![molecular formula C6H4BrN3S B1371603 2-Amino-6-bromothiazolo[5,4-b]pyridine CAS No. 1160791-13-8](/img/structure/B1371603.png)

2-Amino-6-bromothiazolo[5,4-b]pyridine

Übersicht

Beschreibung

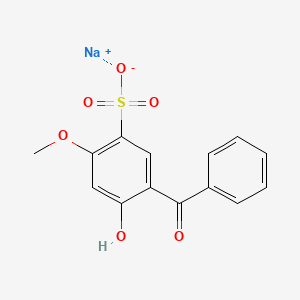

2-Amino-6-bromothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Research has demonstrated various methodologies for synthesizing complex molecules using 2-Amino-6-bromothiazolo[5,4-b]pyridine or similar structures. For instance, studies have shown efficient synthesis processes for fluorescent dye chromophores based on bromothiazoloquinoxaline derivatives, highlighting their potential in developing new materials with specific optical properties (Rangnekar & Sonawane, 2000). Additionally, the creation of novel polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine indicates the versatility of such compounds in constructing complex molecular architectures with potential biological activities (Abdel‐Latif et al., 2019).

Antimicrobial and Antifungal Activities

Some derivatives of pyrazolo[5,4-b]pyridines have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting potential applications in developing new antibacterial and antifungal agents. The synthesis strategies and biological behavior of these compounds are well-documented, indicating their significance in medicinal chemistry and environmental protection (Samar et al., 2017).

Antitumoral Activities

Research on substituted thieno[3,2-b]pyridines has shown promising antitumoral activities against various human tumor cell lines. The synthesis and biological evaluation of these compounds, including structure-activity relationships and effects on cell cycle and apoptosis, suggest their potential in cancer research and therapy (Queiroz et al., 2010).

Halogenation Mechanisms

Studies on the halogenation of thiazolo[5,4-d]thiazole and its derivatives provide insights into the mechanisms of electrophilic aromatic substitution in these compounds. The generation of mono- and dihalogenated derivatives through direct halogenation offers valuable information for further chemical synthesis and the development of new compounds with specific properties (Benin et al., 2008).

Eigenschaften

IUPAC Name |

6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQLBSAXHYDIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659713 | |

| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160791-13-8 | |

| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)